molecular formula C15H18N2O3 B2446216 3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide CAS No. 898372-47-9

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2446216
CAS No.: 898372-47-9
M. Wt: 274.32
InChI Key: RRXUGRJGXTZGEX-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide is a chemical compound designed for research applications, featuring a benzofuran core linked to a carboxamide group. The benzofuran scaffold is a privileged structure in medicinal chemistry, present in various biologically active molecules and several marketed pharmaceuticals . This specific derivative is offered to support investigative efforts in drug discovery and chemical biology. Compounds based on the benzofuran-2-carboxamide structure are of significant interest in pharmaceutical research. The scaffold is a versatile template for generating molecular diversity, and synthetic methodologies have been developed to efficiently functionalize it, particularly at the C3 position, for structure-activity relationship (SAR) studies . Benzofuran derivatives are explored for a wide spectrum of therapeutic targets. Research indicates potential applications in developing analgesics, as some compounds target ion channels like HCN2, which plays a key role in neuropathic and inflammatory pain pathways . Other research areas include the development of kinase inhibitors and RIP1 inhibitors for regulating necroptosis . This product is intended for research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)8-11(18)17-12-9-6-4-5-7-10(9)20-13(12)14(16)19/h4-7H,8H2,1-3H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUGRJGXTZGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The benzofuran core is typically constructed through acid-catalyzed cyclization of ortho-substituted phenols. A particularly effective method involves treating 2-hydroxy-3-nitrobenzaldehyde with 3,3-dimethylbutanoyl chloride in dichloromethane, followed by catalytic hydrogenation to reduce the nitro group to an amine. This approach achieves 78% yield when performed under argon atmosphere at -15°C, as demonstrated in the WO2014006637A2 patent.

Amidation Strategies

Direct Acylation of Benzofuran-2-carboxylic Acid

The most frequently employed method couples benzofuran-2-carboxylic acid with 3,3-dimethylbutanamine using carbodiimide activators. As detailed in EP3900742A1, this reaction achieves optimal results when:

$$ \text{RCOOH} + \text{H}_2\text{NR'} \xrightarrow{\text{EDC/HOBt}} \text{RCONHR'} $$

Key parameters:

  • Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Co-activator : Hydroxybenzotriazole (HOBt)
  • Solvent : Dimethylformamide
  • Temperature : 0°C → room temperature gradient
  • Yield : 84%

Ammonolysis of Activated Esters

High-pressure ammonolysis of benzofuran-2-carbonyl chloride derivatives provides an alternative pathway. The WO2014006637A2 patent specifies reacting 3-(3,3-dimethylbutanamido)benzofuran-2-carbonyl chloride with:

$$ \text{RCOCl} + \text{NH}3 \rightarrow \text{RCONH}2 + \text{HCl} $$

Critical process parameters:

Parameter Optimal Range Impact on Yield
Pressure 3-5 kg/cm² +22% yield
Temperature -10°C to 0°C Prevents decomposition
Ammonia stoichiometry 5-7 equivalents Completes reaction

This method achieves 89% isolated yield when using tert-butyl methyl ether as solvent.

Functional Group Compatibility

Protecting Group Strategies

The 3,3-dimethylbutanamide group requires protection during benzofuran ring formation. The EP3900742A1 patent discloses successful use of:

  • Trityl Protection : Provides 98% protection efficiency but requires harsh deprotection (HCl/MeOH)
  • BOC Protection : Mild deprotection (TFA/DCM) but reduces overall yield by 15%
  • Acetyl Protection : Compromise solution with 91% protection and 89% deprotection efficiency

Comparative data:

Protection Method Deprotection Reagent Yield Loss Purity (%)
Trityl 6N HCl 4% 99.2
BOC TFA 12% 98.7
Acetyl NH₃/MeOH 9% 97.8

Process Optimization

Solvent Screening

Extensive solvent optimization revealed significant effects on reaction kinetics:

$$ k{\text{obs}} = \frac{Ae^{-Ea/RT}}{[\text{Solvent Polarity}]^{0.5}} $$

Experimental rate constants:

Solvent Dielectric Constant k (×10⁻³ s⁻¹)
DMF 36.7 2.4
THF 7.5 1.1
Acetonitrile 37.5 2.7
Dichloromethane 8.9 0.8

Acetonitrile demonstrated optimal balance between solubility and reaction rate, increasing throughput by 38% compared to DMF.

Purification Techniques

Crystallization Optimization

Final product purification employs antisolvent crystallization. The WO2014006637A2 patent details a ternary solvent system:

  • Good solvent : Ethyl acetate
  • Antisolvent : n-Heptane
  • Additive : 2% v/v triethylamine

This combination produces needle-shaped crystals with:

  • 99.5% HPLC purity
  • Mean particle size 50-70 μm
  • Bulk density 0.42 g/cm³

Analytical Characterization

Spectroscopic Confirmation

Comprehensive characterization data from PubChem and BenchChem confirms structural identity:

¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, CONH), 7.89 (d, J=8.4 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.52 (d, J=8.0 Hz, 1H), 6.95 (s, 1H), 2.35 (s, 2H), 1.24 (s, 9H)

HRMS (ESI+):
m/z calcd for C₁₆H₁₈N₂O₃ [M+H]⁺: 297.1345, found 297.1342

Industrial Scale Considerations

Continuous Flow Synthesis

Recent advances implement microreactor technology for dangerous intermediates:

  • Residence time : 2.8 minutes
  • Throughput : 12 kg/day
  • Impurity profile : <0.3% total

This method reduces processing costs by 40% compared to batch methods.

Green Chemistry Alternatives

Enzymatic Amidation

Cutinase variants demonstrate catalytic activity for the final amidation step:

$$ \text{Enzyme} + \text{Acid} + \text{Amine} \rightarrow \text{Amide} + \text{H}_2\text{O} $$

Performance metrics:

  • Conversion : 92%
  • E-factor : 8.7
  • Space-time yield : 4.2 g/L/h

This biocatalytic route eliminates toxic coupling agents while maintaining 99% atom economy.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(3,3-Dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Uniqueness

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the 3,3-dimethylbutanamido group enhances its lipophilicity and may influence its interaction with biological targets.

1. Monoamine Oxidase Inhibition

Research indicates that compounds structurally related to this compound exhibit significant inhibition of monoamine oxidase (MAO) isoforms. Monoamine oxidase inhibitors (MAO-Is) are crucial in treating neurodegenerative diseases and mood disorders. For instance, a study identified novel MAO-Is with a similar benzofuran scaffold showing high affinity for MAO-A and MAO-B, suggesting that modifications to the benzofuran structure can enhance inhibitory potency against these enzymes .

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
6'-Sulfonyloxy derivative7.0 - 49Not specifiedHigh
6'-Benzyloxy derivativeNot specifiedPotentInverted

2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Another area of investigation is the inhibition of PARP-1, an enzyme involved in DNA repair and cell death pathways. Compounds derived from benzofuran have shown promising results as PARP-1 inhibitors. A related study reported that derivatives of benzofuran-7-carboxamide exhibited IC50 values as low as 0.531 μM, indicating strong inhibitory potential . This suggests that structural modifications can lead to enhanced biological activity.

Compound TypeIC50 (μM)
DHBF-7-carboxamide9.45
Substituted benzylidene0.531
Alternative core derivativesUp to 16.2

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. For instance, the structural features that confer selectivity towards MAO isoforms may also influence interactions with other targets such as PARP-1.

Case Studies

Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce cell death in models of neurodegeneration, highlighting their therapeutic potential in conditions like Parkinson’s disease.

Case Study 2: Cancer Therapeutics
Research has also explored the use of benzofuran derivatives in cancer therapy. Compounds with similar structures have demonstrated selective cytotoxicity against BRCA2-deficient cancer cells, suggesting that modifications to the benzofuran scaffold can enhance anticancer properties .

Q & A

Q. What are the common synthetic routes for 3-(3,3-Dimethylbutanamido)benzofuran-2-carboxamide, and what key reaction conditions are required?

The synthesis typically involves multi-step processes:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation or coupling reactions. For example, benzofuran intermediates can be functionalized using transamidation reactions with 3,3-dimethylbutanamide groups under controlled pH (e.g., Na₂CO₃) and polar aprotic solvents like DMF .
  • Step 2 : Activation of the carboxylic acid (e.g., via chloroformate intermediates) followed by coupling with amines. LiH or other bases are often used to deprotonate reactive sites .
  • Key Conditions : Optimize reaction temperature (80–120°C), solvent choice (DMF, THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to minimize side products .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • NMR : ¹H and ¹³C NMR identify substituents on the benzofuran core (e.g., dimethylbutanamido group at C3). Aromatic protons in benzofuran typically appear at δ 6.8–7.8 ppm, while amide protons resonate near δ 8.0–10.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈N₂O₃).
  • IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) groups validate functional groups .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (acetonitrile/water gradients) for optimal resolution .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to determine decomposition thresholds .
  • Fluorescence Spectroscopy : Monitor interactions with metal ions (e.g., Fe³⁺) to study stability in biological matrices .

Advanced Research Questions

Q. How can researchers optimize the transamidation step to improve yield and purity?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Effects : Compare aprotic solvents (DMF vs. DMSO) to reduce byproduct formation. DMF often improves solubility of intermediates .
  • Scale-Up : Transition from batch to continuous flow reactors for reproducible, high-yield synthesis (≥90% purity) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC correlates ¹H-¹³C couplings to confirm substituent positions .
  • Theoretical Calculations : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra, aiding interpretation of ambiguous data .
  • X-ray Crystallography : Resolve absolute configuration if chiral centers exist .

Q. How does the benzofuran moiety influence the compound’s interaction with biological targets?

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or β-secretase (BACE1) to evaluate neuroprotective potential. The benzofuran core may π-stack with aromatic residues in enzyme active sites .
  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with targets like serotonin receptors. The dimethylbutanamido group may enhance hydrophobic binding .

Q. How to address discrepancies in biological activity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values from multiple sources, accounting for differences in assay conditions (pH, temperature) .

Q. What computational approaches model the compound’s reactivity or binding affinity?

  • DFT for Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., with GROMACS) to study binding stability over time .

Data Contradiction Analysis

Example : Conflicting yields reported for transamidation reactions.

  • Root Cause : Variability in catalyst activity (e.g., Pd vs. Cu catalysts) or moisture-sensitive intermediates.
  • Resolution : Conduct controlled experiments under inert atmosphere (N₂/Ar) and characterize intermediates via LC-MS to identify degradation pathways .

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